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Cat. No.: B1664828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 is a sotalol analogue identified as a potent and specific blocker of the delayed

rectifier potassium current (IK).[1] Initially investigated for its potential as a Class III

antiarrhythmic agent, its development was ultimately discontinued. This technical guide

provides a comprehensive overview of the known potassium channel selectivity profile of AM-

92016, based on publicly available preclinical research. The information is intended to support

researchers and drug development professionals in understanding the pharmacological

characteristics of this compound.

Core Selectivity Profile
AM-92016 exhibits a specific blocking action on the time-dependent delayed rectifier potassium

current (IK), a key component in the repolarization phase of the cardiac action potential. The

primary research conducted on this compound demonstrates its selectivity for IK over other

cardiac ion channels at therapeutic concentrations.

Quantitative Analysis of Ion Channel Blockade
The following table summarizes the quantitative data available for the inhibitory effects of AM-

92016 on various ion channels.
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Ion Channel
Species/Cell
Type

Key Parameter Value Reference

Delayed Rectifier

K+ Current (IK)

Guinea-pig

ventricular

myocytes

IC50 ~30 nM [2]

Inward Rectifier

K+ Current (IK1)

Guinea-pig

ventricular

myocytes

% Inhibition @ 1

µM

No significant

effect
[2]

L-type Ca2+

Current (ICa)

Guinea-pig

ventricular

myocytes

% Inhibition @ 1

µM

No significant

effect
[2]

Na+ Current

(INa)

Guinea-pig

ventricular

myocytes

Effect @ 1 µM Unaffected [2]

β-adrenoceptors Not specified Activity
Devoid of

blocking activity
[1]

Experimental Protocols
The data presented above were primarily derived from electrophysiological studies using the

whole-cell patch-clamp technique on isolated ventricular myocytes.

Isolation of Ventricular Myocytes
Ventricular myocytes were isolated from the hearts of adult guinea-pigs and rabbits using

enzymatic digestion. The heart was typically cannulated and perfused with a Ca2+-free solution

followed by a solution containing collagenase and protease to dissociate the individual cells.

Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of AM-92016 on specific ion channel currents.

General Protocol:
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Cell Preparation: Isolated ventricular myocytes were transferred to a recording chamber on

the stage of an inverted microscope and superfused with an external physiological salt

solution.

Pipette Preparation: Borosilicate glass pipettes with a resistance of 2-5 MΩ were filled with

an internal solution.

Seal Formation: A high-resistance seal (>1 GΩ) was formed between the pipette tip and the

cell membrane.

Whole-Cell Configuration: The cell membrane under the pipette tip was ruptured by gentle

suction to achieve the whole-cell configuration, allowing for control of the membrane

potential and measurement of the resulting currents.

Data Acquisition: Currents were recorded using a patch-clamp amplifier and digitized for

analysis.

Specific Protocols for Key Currents:

Delayed Rectifier K+ Current (IK) Measurement:

External Solution (Typical): (in mM) NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10,

glucose 10; pH adjusted to 7.4 with NaOH. Nisoldipine (a calcium channel blocker) was

often included to inhibit ICa.

Internal Solution (Typical): (in mM) K-aspartate 120, KCl 20, MgCl2 5, ATP 5, EGTA 10,

HEPES 10; pH adjusted to 7.2 with KOH.

Voltage Protocol: To elicit IK, depolarizing voltage steps were applied from a holding

potential of approximately -40 mV to various test potentials (e.g., up to +60 mV). The tail

currents upon repolarization to a more negative potential (e.g., -30 mV) were measured to

assess the extent of channel opening. The effect of AM-92016 was quantified by

comparing the current amplitude before and after drug application.

Inward Rectifier K+ Current (IK1) Measurement:
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Voltage Protocol: A voltage ramp protocol was used, typically from -120 mV to -60 mV, to

measure the current-voltage relationship of IK1.

L-type Ca2+ Current (ICa) Measurement:

External Solution: The external solution was modified to isolate ICa, often by replacing K+

with Cs+ and using specific channel blockers for other currents.

Voltage Protocol: From a holding potential that inactivates Na+ channels (e.g., -40 mV),

depolarizing steps were applied to elicit ICa.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures and the known

interactions of AM-92016.
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Experimental workflow for assessing AM-92016's effect on ion channels.
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Cardiac Ion Channels

AM-92016

Delayed Rectifier K+ Channel (IK)

Inhibits (IC50 ~30 nM)

Inward Rectifier K+ Channel (IK1)
No significant effect at 1 µM

L-type Ca2+ Channel (ICa)

No significant effect at 1 µM

Na+ Channel (INa)

No significant effect at 1 µM

Action Potential
Repolarization

Contributes to Prolongation of
Action Potential Duration

Inhibition leads to

Click to download full resolution via product page

Mechanism of action of AM-92016 on cardiac action potential.

Limitations and Conclusion
The available data indicates that AM-92016 is a potent and selective blocker of the delayed

rectifier potassium current (IK) in cardiac myocytes. Its lack of effect on IK1, ICa, and INa at a

concentration significantly higher than its IK IC50 suggests a favorable selectivity profile within

the context of cardiac ion channels. However, a comprehensive selectivity profile against a

broader panel of potassium channel subtypes (e.g., Kv1.x, Kv7.x, hERG, K2P, Kir) and other

ion channel families has not been published. The discontinuation of its development may have

precluded such extensive characterization. Therefore, while AM-92016 serves as a valuable

pharmacological tool for studying IK, its effects on other ion channels, particularly in non-

cardiac tissues, remain largely uncharacterized. Further research would be necessary to fully

elucidate its complete selectivity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1664828?utm_src=pdf-custom-synthesis
https://www.tocris.com/products/am-92016-hydrochloride_0876
https://pmc.ncbi.nlm.nih.gov/articles/PMC1155591/
https://www.benchchem.com/product/b1664828#am-92016-potassium-channel-selectivity-profile
https://www.benchchem.com/product/b1664828#am-92016-potassium-channel-selectivity-profile
https://www.benchchem.com/product/b1664828#am-92016-potassium-channel-selectivity-profile
https://www.benchchem.com/product/b1664828#am-92016-potassium-channel-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664828?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

